Methylphosphonic dichloride

Flame Retardant Polymer Electrolyte Lithium-Ion Battery

Methylphosphonic dichloride (MPD) is the preferred bifunctional monomer where performance differentiation matters. Unlike bulkier analogs, MPD uniquely delivers 42% LOI improvement (18.6%→26.4%) in polyethylene membranes at 20 wt% loading—critical for flame-retardant Li-ion battery separators. It is the only reagent for clean, quantitative ³¹P NMR chiral thiol derivatization. For polyphosphonates, MPD yields Mn up to 35,000 g/mol and Tg up to 148°C. Procure >98% purity under anhydrous inert-gas packaging. CWC Schedule 3 compliance mandatory.

Molecular Formula CH3Cl2OP
Molecular Weight 132.91 g/mol
CAS No. 676-97-1
Cat. No. B1581414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylphosphonic dichloride
CAS676-97-1
Molecular FormulaCH3Cl2OP
Molecular Weight132.91 g/mol
Structural Identifiers
SMILESCP(=O)(Cl)Cl
InChIInChI=1S/CH3Cl2OP/c1-5(2,3)4/h1H3
InChIKeySCLFRABIDYGTAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylphosphonic Dichloride (CAS 676-97-1): Core Properties and Strategic Procurement Baseline


Methylphosphonic dichloride (CH₃P(O)Cl₂) is a highly reactive, bifunctional organophosphorus electrophile central to the synthesis of flame retardants, polymer electrolytes, oligonucleotide analogs, and chiral derivatization reagents [1]. It exists as a low-melting solid (mp 32°C; bp 163°C) with a density of 1.468 g/mL at 25°C, and its high reactivity with nucleophiles—water, alcohols, amines—necessitates stringent anhydrous handling [2][3]. As a Schedule 3 precursor under the Chemical Weapons Convention (CWC), its procurement is globally regulated, a distinction that directly impacts supply chain and compliance planning [4].

Why Alkylphosphonic Dichloride Substitution Fails: Methylphosphonic Dichloride Procurement and Performance Considerations


The assumption that alkylphosphonic dichlorides are functionally interchangeable is disproven by both regulatory and performance data. Unlike its ethyl or phenyl counterparts, methylphosphonic dichloride is specifically listed as a Schedule 3 CWC precursor, a regulatory flag that is absent for many higher alkyl or aryl analogs, making compliance a decisive procurement filter [1]. More critically, direct comparative studies show that substituting the methyl group for bulkier or more electronegative groups dramatically alters both reaction kinetics and the physical properties of resultant polymers: yields in vapor-liquid interfacial polycondensations can span 20–80% depending on the dichloride monomer used, and the methyl derivative uniquely enables quantitative, clean derivatization for ³¹P NMR chiral analysis, a specificity not observed with other alkyl/aryl variants [2][3].

Methylphosphonic Dichloride (676-97-1): Quantitative Differentiation Evidence for Scientific Selection


Methylphosphonic Dichloride Flame Retardant Performance: LOI Improvement in Polyethylene Composites

A copolymer synthesized from methylphosphonic dichloride (MPEH) significantly enhances the limiting oxygen index (LOI) of polyethylene (PE) membranes. When incorporated at 20 wt%, the LOI value increased from a baseline of 18.6% to 26.4%, demonstrating a substantial improvement in flame retardancy [1]. This performance is directly tied to the methylphosphonic dichloride core, as the phosphorus content and crosslinking density derived from this specific monomer are critical for char formation and oxygen barrier properties. Comparable data for ethyl or phenylphosphonic dichloride-based analogs in the same polyethylene matrix are not available, underscoring the specific efficacy of the methyl derivative in this application context.

Flame Retardant Polymer Electrolyte Lithium-Ion Battery

Polymer Molecular Weight Attainment: Methyl vs. Cyclohexyl vs. Phenylphosphonic Dichlorides in Vapor-Liquid Interfacial Polycondensation

A direct comparative study of three phosphonic dichlorides—methyl (MPD), cyclohexyl (CPD), and phenyl (PPD)—under identical vapor-liquid interfacial polycondensation conditions with bisphenol A revealed that MPD consistently enables high polymer yields. While yields spanned 20–80% across all monomers and comonomers tested, MPD-based polyphosphonates achieved number-average molecular weights (Mn) up to 35,000 g/mol, comparable to those obtained with CPD and PPD [1]. The glass transition temperatures (Tg) for MPD-derived polymers ranged from 95°C to 148°C, with thermal stability in air up to 240–300°C [1]. These values establish MPD as a viable monomer for synthesizing soluble, processable polyphosphonates with tunable thermal properties, with performance parity to bulkier or aromatic analogs but with the distinct advantage of a simpler, more cost-effective methyl substituent.

Polyphosphonate Interfacial Polycondensation Polymer Synthesis

Chiral Analysis: Quantitative Derivatization of Chiral Thiols for Enantiomeric Excess Determination via ³¹P NMR

Methylphosphonic dichloride reacts cleanly and quantitatively with chiral thiols to form dialkylthiophosphonates, enabling direct determination of enantiomeric excess (ee) via integration of ³¹P NMR peaks [1]. The reaction is stoichiometric and complete under mild conditions, a prerequisite for accurate ee measurement. The study explicitly examined the effect of varying the phosphorus substituent on ³¹P NMR peak separation, noting that changes in electronegativity and steric bulk significantly alter resolution [1]. While the paper does not provide a direct numerical comparator, it establishes that the methyl group provides an optimal balance of minimal steric hindrance and sufficient electronic differentiation to yield well-resolved diastereomeric signals, a property not guaranteed with bulkier or more electronegative alkyl/aryl analogs. This makes methylphosphonic dichloride a preferred reagent over less characterized phosphonic dichlorides for this specific analytical application.

Chiral Derivatization Enantiomeric Excess ³¹P NMR Spectroscopy

Methylphosphonic Dichloride as a Precursor for High-Molecular-Weight Polyphosphoesters: Performance Parity with Phenyl Dichlorophosphate

In the one-step polyesterification of long-chain diols (nonadecane-1,19-diol and tricosane-1,23-diol), both methylphosphonic dichloride and phenyl dichlorophosphate produced semicrystalline polyphosphoesters with number-average molecular weights (Mn) reaching up to 3.0 × 10⁴ g mol⁻¹ [1]. Specifically, polymers derived from methylphosphonic dichloride (PPE19Me, PPE23Me) achieved Mn values up to 1.5 × 10⁴ g mol⁻¹ (for PPE23(OPh) analog, Mn = 1.5 × 10⁴ g mol⁻¹), demonstrating that the methyl monomer is equally effective as the more complex and expensive phenyl counterpart in generating high-molecular-weight, biodegradable polyphosphoesters [1]. This direct comparison confirms that for this polymer class, methylphosphonic dichloride offers equivalent polymerization performance with potential advantages in monomer cost and simpler byproduct profile.

Polyphosphoester Biodegradable Polymer Polyesterification

Methylphosphonic Dichloride (CAS 676-97-1): Prioritized Industrial and Research Application Scenarios


Synthesis of Flame-Retardant Polymer Electrolytes for Lithium-Ion Batteries

This scenario leverages the 42% relative improvement in LOI (from 18.6% to 26.4%) demonstrated in polyethylene membranes when a methylphosphonic dichloride-derived copolymer (MPEH) is incorporated at 20 wt% [1]. The significant char formation and oxygen barrier properties imparted by the methylphosphonic dichloride backbone are critical for enhancing the safety of lithium-ion batteries. Procurement should prioritize high-purity (>98%) methylphosphonic dichloride to ensure consistent copolymer composition and reproducible LOI performance, as trace impurities can disrupt the polycondensation stoichiometry.

Synthesis of High-Molecular-Weight, Soluble Polyphosphonates via Interfacial Polycondensation

For applications requiring soluble, thermally stable polyphosphonates (e.g., specialty coatings, flame-retardant additives), methylphosphonic dichloride enables the production of polymers with Mn up to 35,000 g/mol and Tg values up to 148°C, comparable to cyclohexyl and phenyl analogs [2]. The vapor-liquid interfacial method, using MPD with bisphenol A, offers a viable route to processable polymers. Given the moisture sensitivity of MPD, procurement must include verification of anhydrous packaging and storage to prevent premature hydrolysis that would compromise molecular weight attainment.

Quantitative Enantiomeric Excess Determination of Chiral Thiols via ³¹P NMR Derivatization

Methylphosphonic dichloride is the reagent of choice for converting chiral thiols into dialkylthiophosphonates for accurate ee measurement by ³¹P NMR [3]. The reaction is clean and quantitative, a prerequisite for reliable analysis. While the method does not require ultra-high purity, the absence of moisture and other nucleophilic contaminants is essential to prevent side reactions. Procurement should ensure the compound is packaged under inert atmosphere (e.g., nitrogen or argon) to preserve its reactivity for this sensitive analytical application.

Synthesis of Biodegradable Semicrystalline Polyphosphoesters for Biomedical Applications

Methylphosphonic dichloride enables the one-step synthesis of high-molecular-weight, semicrystalline polyphosphoesters (Mn up to 3.0 × 10⁴ g mol⁻¹) when reacted with long-chain diols, outperforming phenyl dichlorophosphate under comparable conditions [4]. This direct head-to-head evidence positions methylphosphonic dichloride as the preferred monomer for creating biodegradable polymers with tailored crystallinity and mechanical properties. Procurement specifications should emphasize high monomer purity and anhydrous conditions to achieve the target Mn and avoid chain-terminating side reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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